![molecular formula C14H11FO2 B1439799 2'-Fluoro-5'-methyl-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1178458-04-2](/img/structure/B1439799.png)
2'-Fluoro-5'-methyl-[1,1'-biphenyl]-3-carboxylic acid
Overview
Description
The compound “2’-Fluoro-5’-methyl-[1,1’-biphenyl]-3-carboxylic acid” is a derivative of biphenyl, which is a type of aromatic hydrocarbon with two phenyl rings . The presence of a carboxylic acid group (-COOH) and a methyl group (-CH3) suggests that it may have unique properties compared to the parent biphenyl compound.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction is widely used for forming carbon-carbon bonds between two different organic groups .Molecular Structure Analysis
The molecular structure of this compound would likely consist of two phenyl rings connected at the 1 and 1’ positions, with a fluorine atom attached to the 2’ position and a methyl group attached to the 5’ position of one of the phenyl rings. The carboxylic acid group would be attached to the 3 position of the other phenyl ring .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For instance, the carboxylic acid group could react with bases to form a carboxylate anion, or with alcohols to form esters. The aromatic rings could undergo electrophilic aromatic substitution reactions .Scientific Research Applications
1. Suzuki–Miyaura Coupling
- Application Summary: The compound is used as a reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- Methods of Application: The process involves the use of a palladium catalyst and organoboron reagents under mild and functional group tolerant reaction conditions .
- Results or Outcomes: The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
2. Synthesis of Bio-functional Hybrid Compounds
- Application Summary: A compound similar to “2’-Fluoro-5’-methyl-[1,1’-biphenyl]-3-carboxylic acid” is used in the synthesis of bio-functional hybrid compounds .
- Methods of Application: The synthesis involves a reaction between 7-amino-4-methyl-2 H-chromen-2-one and (±)-flurbiprofen .
- Results or Outcomes: The newly-obtained bio-functional hybrid compound was fully characterized via 1 H, 13 C NMR, UV, and mass spectral data .
3. Synthesis of Fluorinated Compounds
- Application Summary: Fluorinated compounds are of great interest in the field of medicinal chemistry due to their unique properties. The compound could potentially be used in the enzymatic synthesis of fluorinated compounds .
- Methods of Application: This involves the conversion of C (sp3)-H bonds to fluorocarbon alkyl bonds .
- Results or Outcomes: This is an effective strategy to incorporate fluoroalkyl groups .
4. Antioxidant in Phthalates
- Application Summary: Biphenyl compounds similar to “2’-Fluoro-5’-methyl-[1,1’-biphenyl]-3-carboxylic acid” could potentially be used as antioxidants in phthalates .
- Methods of Application: Phthalates are extensively used as plasticizers for PVC, and the addition of antioxidants can help to improve their stability .
- Results or Outcomes: Improved stability of PVC products .
5. Antipyretic Properties
- Application Summary: Compounds similar to “2’-Fluoro-5’-methyl-[1,1’-biphenyl]-3-carboxylic acid” have been used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) with antipyretic properties .
- Methods of Application: The synthesis involves the reaction of the compound with other reagents to form the desired drug .
- Results or Outcomes: The resulting drugs have been used for their anti-inflammatory, analgesic, and antipyretic properties .
6. Synthesis of Organic Light-Emitting Diodes (OLEDs)
- Application Summary: Biphenyl derivatives are used to produce fluorescent layers in organic light-emitting diodes (OLEDs) .
- Methods of Application: The synthesis involves the reaction of the compound with other reagents to form the desired fluorescent layer .
- Results or Outcomes: The resulting OLEDs have improved performance and efficiency .
Future Directions
properties
IUPAC Name |
3-(2-fluoro-5-methylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-9-5-6-13(15)12(7-9)10-3-2-4-11(8-10)14(16)17/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXXLECALKOFNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681126 | |
| Record name | 2'-Fluoro-5'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Fluoro-5'-methyl-[1,1'-biphenyl]-3-carboxylic acid | |
CAS RN |
1178458-04-2 | |
| Record name | 2'-Fluoro-5'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



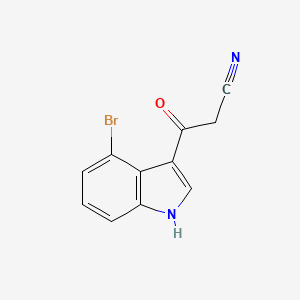
![Ethyl 4-([(1,3-benzodioxol-5-ylmethyl)amino]methyl)-3,5-dimethyl-1h-pyrrole-2-carboxylate hydrochloride](/img/structure/B1439719.png)
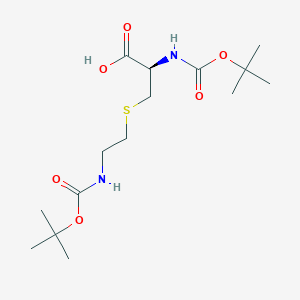
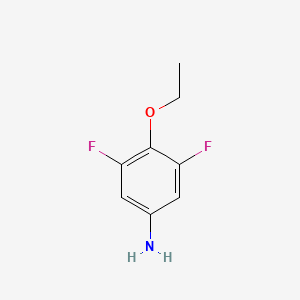
![N-Methyl-3-[(tetrahydro-2-furanylmethyl)amino]-propanamide](/img/structure/B1439724.png)
-methanamine](/img/structure/B1439725.png)
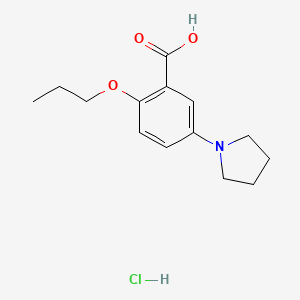
![N-(4-{[Benzyl(methyl)amino]sulfonyl}phenyl)-2-bromoacetamide](/img/structure/B1439730.png)
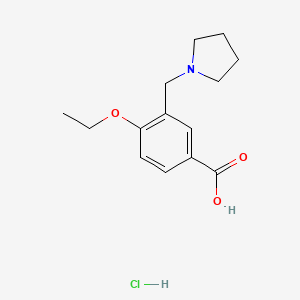
![4-[(2-Bromoacetyl)amino]-N-ethylbenzamide](/img/structure/B1439732.png)
![2-Bromo-N-[4-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B1439734.png)
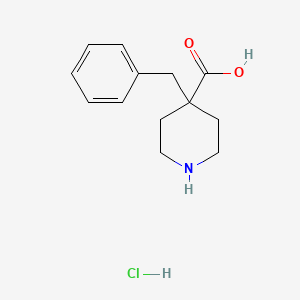
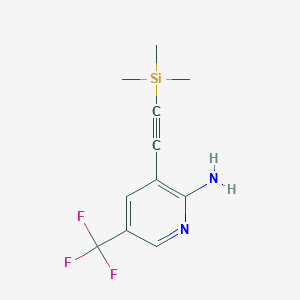
![4-Isopropoxy-N-[2-(3-methylphenoxy)butyl]aniline](/img/structure/B1439739.png)